molecular formula C12H12N2O2 B12123505 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid

3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12123505
M. Wt: 216.24 g/mol
InChI Key: TZGFXZDWWLVWFB-UHFFFAOYSA-N
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Description

3-Ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H12N2O2, features a pyrazole ring substituted with an ethyl group at the 3-position and a phenyl group at the 1-position, along with a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-keto esters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring, followed by carboxylation at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the ethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Phenyl ketones or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid serves as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: This compound exhibits potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It is studied for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development.

Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The biological activity of 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Phenyl-3-ethyl-1H-pyrazole-4-carboxylic acid

Comparison: Compared to its analogs, 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The presence of both an ethyl and a phenyl group provides a distinct steric and electronic environment, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

5-ethyl-2-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-2-9-8-11(12(15)16)14(13-9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,15,16)

InChI Key

TZGFXZDWWLVWFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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